molecular formula C18H17ClN2OS B1402863 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide CAS No. 1365962-06-6

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

Cat. No. B1402863
CAS RN: 1365962-06-6
M. Wt: 344.9 g/mol
InChI Key: PKJYMRONSNKLSF-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide” is a chemical compound with the molecular formula C12H13ClN2OS. It has an average mass of 268.762 Da and a monoisotopic mass of 268.043701 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a sulfur-containing heterocycle. The molecule also contains functional groups such as cyano (-CN), methyl (-CH3), and acetamide (CH3CONH2) groups .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. It has an enthalpy of vaporization of 75.8±3.0 kJ/mol and a flash point of 251.0±28.7 °C. The compound has a molar refractivity of 68.4±0.4 cm3, and it has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Synthetic Pathways and Derivative Formation

  • Reactions with Substituted Benzylidenemalononitriles and Acetylenic Compounds : A study explored the reactions of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles, leading to the formation of benzothieno[2,3-d]pyrimidine derivatives and N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide upon attempted acetylation. This research demonstrates a method for synthesizing complex heterocyclic compounds from simpler benzothiophene derivatives (Youssef, 2009).

  • Formation of Ring Annulated Products : Another research effort focused on the use of 2-Chloro-N-phenylacetamide and related compounds as building blocks for the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, highlighting their role in constructing ring-annulated products with potential pharmacological applications (Janardhan et al., 2014).

Biological Activities and Applications

  • Antimicrobial and Cytotoxic Activities : The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, which likely include structural motifs related to 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide, have been reported to exhibit good antibacterial activity and notable cytotoxic properties in vitro. This underscores the potential of such compounds in developing new therapeutic agents (Noolvi et al., 2014).

  • Anticonvulsant Activity : Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which share a structural relationship with the compound , demonstrated significant anticonvulsant activity, suggesting the potential use of such derivatives in epilepsy treatment (Soyer et al., 2004).

properties

IUPAC Name

2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-11-7-8-13-14(10-20)18(23-15(13)9-11)21-17(22)16(19)12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJYMRONSNKLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 3
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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 4
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 5
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

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